molecular formula C19H22N2O5S B2725899 3,4-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941920-14-5

3,4-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2725899
CAS RN: 941920-14-5
M. Wt: 390.45
InChI Key: OOZPHHLFGDMFKR-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as DOPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOPS is a sulfonamide-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Kynurenine Pathway Inhibition

  • The synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds with dimethoxy groups, have shown high-affinity inhibition of kynurenine 3-hydroxylase. This inhibition is significant for exploring the kynurenine pathway's role after neuronal injury, pointing to potential therapeutic applications in neurological disorders (Röver et al., 1997).

Antimycobacterial Activity

  • Novel thiourea derivatives carrying the benzenesulfonamide moiety have demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of benzenesulfonamide derivatives in developing second-line antituberculosis drugs (Ghorab et al., 2017).

Endothelin Antagonism

  • Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists, with modifications leading to improved binding and activity. These findings suggest applications in cardiovascular diseases (Murugesan et al., 1998).

Pharmacokinetics and Metabolism

  • The metabolism and pharmacokinetics of JM6, a compound related to benzenesulfonamide derivatives, were studied, revealing insights into the drug's behavior in vivo. This research underscores the importance of understanding how similar compounds are processed by the body (Beconi et al., 2012).

Photodynamic Therapy

  • Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, indicating their potential as photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Synthetic Applications

  • Metalated sulfonamides, including those related to benzenesulfonamide, have vast potential in synthetic chemistry, enabling the creation of diverse chemical structures through directed ortho metalation techniques (Familoni, 2002).

properties

IUPAC Name

3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-11-10-16(13-18(17)26-2)27(23,24)20-14-6-8-15(9-7-14)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZPHHLFGDMFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

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